XLogP3 Lipophilicity Differentiates Trimethyl from Dimethyl Analogs
The 2,3,3‑trimethyl derivative displays an XLogP3 of 2.5, which is 0.4 log units higher than the 3,3‑dimethyl analog (XLogP3 = 2.1) and 0.7 log units higher than the 2,2‑dimethyl analog (XLogP3 = 1.8) [1][2][3]. This difference reflects the incremental methyl contribution at C2 and falls within a range known to influence membrane permeability and metabolic stability in lead optimization.
| Evidence Dimension | Computed octanol‑water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | 2.5 (XLogP3‑AA) |
| Comparator Or Baseline | 3,3‑dimethyl‑2,3‑dihydro‑1H‑pyrrolo[2,3‑b]pyridine: 2.1; 2,2‑dimethyl‑2,3‑dihydro‑1H‑pyrrolo[2,3‑b]pyridine: 1.8 |
| Quantified Difference | ΔXLogP3 = +0.4 vs. 3,3‑dimethyl; +0.7 vs. 2,2‑dimethyl |
| Conditions | Values computed by XLogP3 3.0 algorithm as reported in PubChem (2021.05.07 release) |
Why This Matters
For central‑nervous‑system (CNS) programmes, where lipophilicity strongly correlates with brain penetration and nonspecific binding, the 0.4–0.7 log unit shift can guide selection between scaffolds when fine‑tuning ADME properties.
- [1] PubChem Compound Summary for CID 53994251, 2,3,3‑trimethyl‑1H,2H,3H‑pyrrolo[2,3‑b]pyridine. National Center for Biotechnology Information (2025). https://pubchem.ncbi.nlm.nih.gov/compound/17951-94-9. View Source
- [2] PubChem Compound Summary for CID 21300213, 3,3‑dimethyl‑2,3‑dihydro‑1H‑pyrrolo[2,3‑b]pyridine. National Center for Biotechnology Information (2025). https://pubchem.ncbi.nlm.nih.gov/compound/1595279-67-6. View Source
- [3] PubChem Compound Summary for CID 126970261, 2,2‑dimethyl‑1H,2H,3H‑pyrrolo[2,3‑b]pyridine. National Center for Biotechnology Information (2025). https://pubchem.ncbi.nlm.nih.gov/compound/1246553-38-7. View Source
